N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
Overview
Description
N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride, also known as MBMI, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule has a unique structure that allows it to interact with various receptors in the brain and nervous system, making it a promising tool for investigating the underlying mechanisms of many neurological disorders.
Scientific Research Applications
Synthesis and Characterization
N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride has been utilized in the synthesis of novel compounds. For instance, Vishwanathan and Gurupadayya (2014) synthesized a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, showcasing its utility in creating new chemical entities (Vishwanathan & Gurupadayya, 2014).
Corrosion Inhibition
In the field of materials science, this compound has been used in corrosion inhibition studies. Yadav et al. (2015) synthesized amino acid compounds, including a derivative of N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, and studied their role as corrosion inhibitors for steel in acidic solutions (Yadav, Sarkar, & Purkait, 2015).
Organic Ligand Fusion
Chen et al. (2020) explored the fusion of organic ligands, including (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, in metal-induced and oxygen insertion processes. This research provides insights into the complex reactions and the formation of large molecules, highlighting the compound's role in advanced chemical synthesis (Chen et al., 2020).
Synthesis of Metal Complexes
Al-Hakimi et al. (2020) synthesized various metal complexes derived from Schiff base 2-aminomethylbenzimidazole, closely related to the compound . Their study emphasizes the compound's potential in creating biologically active metal complexes (Al-Hakimi et al., 2020).
Bioactive Compound Synthesis
In pharmaceutical research, derivatives of N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine have been synthesized and studied for various bioactivities. Ajani et al. (2016) synthesized benzimidazole derivatives for antimicrobial activity, underscoring the compound's relevance in drug discovery (Ajani, Aderohunmu, Olorunshola, Ikpo, & Olanrewaju, 2016).
Metal Complexes in Cancer Research
Ferri et al. (2013) described the synthesis and pharmacological characterization of Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives. These complexes showed significant cytotoxic effects on lung cancer cell lines, highlighting the compound's potential in cancer treatment (Ferri et al., 2013).
properties
IUPAC Name |
N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2;;/h3-6,11H,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKUDUTVDGTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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